REACTION_CXSMILES
|
[CH:1]1(N=C=NC2CCCCC2)CCCCC1.[OH:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]=1[C:27]([OH:29])=[O:28]>CO>[OH:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]=1[C:27]([O:29][CH3:1])=[O:28]
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Name
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|
Quantity
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1.2 kg
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Type
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reactant
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Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
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|
Quantity
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1 kg
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Type
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reactant
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Smiles
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OC1=C(C2=CC=CC=C2C=C1)C(=O)O
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Name
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|
Quantity
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3 L
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Type
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solvent
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for 16 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The internal temperature was maintained between 10 and 15° C. during the addition
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Type
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ADDITION
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Details
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Once the addition
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Type
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CUSTOM
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Details
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The methanol was removed under reduced pressure
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Type
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TEMPERATURE
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Details
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heated
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Type
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STIRRING
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Details
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with stirring to 64° C. (internal temperature)
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Type
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TEMPERATURE
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Details
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to cool once again to ambient temperature
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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the solid washed with ethyl acetate (0.7 L)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
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Details
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The residue (2.5 Kg) was recrystallised from ethanol-water (9:1, 3.3 L)
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Type
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CUSTOM
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Details
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dried under vacuum at ambient temperature
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Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
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OC1=C(C2=CC=CC=C2C=C1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |